4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid is a complex organic compound with the molecular formula and a molecular weight of approximately 274.31 g/mol. This compound features a phenyl group substituted with a pyrazole derivative, indicating potential biological activity and applications in medicinal chemistry.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and PubChem, which provide detailed information on its structure, properties, and potential applications in research . It falls under the classification of pyrazole derivatives, which are known for their diverse pharmacological activities, including anti-inflammatory and analgesic effects.
The synthesis of 4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid typically involves multiple steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are typically employed to monitor the progress and confirm the structure of intermediates.
The molecular structure of 4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid contains a central pyrazole ring attached to a phenyl group and an acetic acid moiety. The presence of functional groups such as carbonyl and carboxylic acid contributes to its chemical reactivity.
Key molecular data include:
The compound can participate in various chemical reactions typical for carboxylic acids and pyrazoles:
These reactions are often facilitated by catalysts or under specific conditions (e.g., heat or acidic/basic environments) to enhance yield and selectivity.
The mechanism of action for this compound is not fully elucidated but likely involves interaction with biological targets such as enzymes or receptors due to its structural characteristics. Pyrazole derivatives are known to exhibit various biological activities through mechanisms that may include:
Further studies are required to determine specific pathways and targets involved in its pharmacological effects.
The compound is expected to have:
Chemical properties include:
Relevant data includes:
The primary applications of 4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid include:
The strategic assembly of the pyrazolone-acetic acid hybrid relies on tailored condensation techniques that ensure regioselective bond formation. Key approaches include:
[3+3] Cycloadditions: Benzoyl isothiocyanate undergoes catalyst-free cycloaddition with 3-alkylpyrazolones in refluxing toluene, yielding pyrazolo[1,2-b][1,2,4]oxadiazine-acetic acid hybrids. This method capitalizes on the inherent nucleophilicity of the pyrazolone C4 position, achieving >75% yields with acetic acid groups intact. Reaction regioselectivity is governed by the electron-withdrawing nature of the phenylacetic acid substituent, which enhances electrophilic character at the carbonyl carbon [2].
Michael-Initiated Ring Closures: Cinnamic acid derivatives engage pyrazolone-acetic acid precursors in acid-catalyzed (H₂SO₄) conjugate additions, followed by dehydration to form pyrano[2,3-c]pyrazole scaffolds. The phenylacetic acid carboxyl group remains unreactive under these conditions, demonstrating compatibility with acidic media. Optimized protocols (80°C, 12h) deliver fused tricyclic systems in 68–82% yields, confirmed via ¹H NMR analysis of diagnostic olefinic protons (δ 6.53 ppm) [2].
Knoevenagel-Click Cascades: Indole-3-carboxaldehyde condenses with 3-methyl-1-phenyl-5-pyrazolone in ethanol catalyzed by piperidine, forming indolylidinepyrazolones. Subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azidopropyltriethoxysilane installs triazole linkages while preserving the acetic acid functionality. This modular sequence exemplifies the integration of condensation with click chemistry for hybrid architecture construction [7].
Table 1: Regioselective Condensation Techniques for Pyrazolone-Acetic Acid Hybrids
Method | Reactants | Conditions | Key Product Features | Yield (%) |
---|---|---|---|---|
[3+3] Cycloaddition | Benzoyl isothiocyanate + Pyrazolone | Toluene, reflux | Pyrazolooxadiazine linkage | 75–85 |
Michael Cyclization | Cinnamic acid + Pyrazolone | H₂SO₄, 80°C, 12h | Pyranopyrazole fused system | 68–82 |
Knoevenagel-Click | Indole carboxaldehyde + Pyrazolone | Piperidine/Cu(I), EtOH | Triazole-functionalized pyrazolone | 70–90 |
Catalytic systems significantly enhance cyclization efficiency and selectivity in pyrazolone-acetic acid synthesis:
Lewis Acid Catalysis: Nano-ZnO (5 mol%) enables room-temperature cyclocondensation of phenylhydrazine with ethyl acetoacetate derivatives, forming 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one intermediates. This method achieves 95% yield within 30 minutes, drastically reducing reaction times compared to uncatalyzed processes (12–24h). The nanocatalyst’s high surface area facilitates hydrazone formation and subsequent cyclization without degrading acid-sensitive acetic acid groups [9].
Transition Metal Catalysis: Silver triflate (10 mol%) with neocuproine ligand promotes oxidative cyclization of N′-benzylidene tosylhydrazides and β-keto esters, generating 3-trifluoromethylpyrazole-acetic acid hybrids. Kinetic studies reveal second-order dependence on silver concentration, suggesting a Ag(I)/Ag(III) redox mechanism. This protocol tolerates electron-rich phenylacetic acid derivatives, achieving 99% yield at 60°C in dioxane [9].
Microwave-Assisted Cyclization: Hydrazine hydrate-mediated pyrazoline ring closure from α,β-unsaturated ketones proceeds under microwave irradiation (300W, 120°C), reducing reaction times from hours to 15–30 minutes. Computational (DFT) studies corroborate reduced activation energies (ΔG‡ ≈ 85 kJ/mol) under dielectric heating, enhancing regioselectivity for 3-butyl-5-arylpyrazolines over regioisomers. Ethanol solvent selection prevents esterification of acetic acid moieties [8].
Solventless methodologies minimize waste and enhance atom economy:
Mechanochemical Synthesis: Grinding 3-methyl-1-phenylpyrazolin-5-one with arylaldehydes in a ball mill (500 rpm, 30 min) produces arylidene derivatives without solvents. The method leverages solid-state molecular diffusion, achieving quantitative yields while eliminating solvent-contaminated byproducts. Crucially, phenylacetic acid substituents remain stable under mechanical stress, enabling direct access to Knoevenagel adducts for downstream functionalization [9].
Humic Acid-Catalyzed Multicomponent Reactions: Pyrazole-phthalazine hybrids incorporating phenylacetic acid units form via humic acid (20 mol%)-catalyzed condensation of 4-formylpyrazoles, phthalhydrazide, and dimedone in ethanol. While not strictly solvent-free, this reusable natural catalyst demonstrates >85% recovery via filtration, reducing heavy metal contamination risks. The reaction exhibits a low E-factor (2.1), underscoring industrial viability [6].
Solid-Supported Catalysts: Silica-immobilized sulfonic acid (SiO₂-SO₃H) facilitates pyrazole cyclization in solvent-free conditions, enabling catalyst reuse >5 cycles without activity loss. This system avoids aqueous workups that often protonate acetic acid carboxylates, simplifying purification. Lifecycle assessment confirms 40% reduction in energy consumption versus conventional reflux methods [9] [6].
Table 2: Green Synthesis Metrics for Pyrazolone-Acetic Acid Derivatives
Method | Catalyst/Medium | Temperature (°C) | Reaction Time | Atom Economy (%) | E-Factor |
---|---|---|---|---|---|
Mechanochemical | None (solventless) | 25 | 30 min | 92 | 0.8 |
Humic Acid Catalysis | Humic acid/EtOH | 80 | 12–18 h | 87 | 2.1 |
SiO₂-SO₃H Catalysis | Silica-supported acid | 100 | 4 h | 89 | 1.5 |
The acetic acid and pyrazolone moieties enable targeted derivatization:
Arylation: Buchwald-Hartwig coupling of bromophenyl-pyrazolones with arylboronic acids using Pd(OAc)₂/tBuBrettPhos installs biaryl motifs at the acetic acid’s phenyl ring. This method exhibits exceptional functional group tolerance, allowing late-stage diversification of pharmaceutical leads. Screening confirms ortho-methoxy substituents enhance coupling yields (>90%) by preventing pyrazole nitrogen coordination to palladium [5].
Electrophilic Substitution: Vilsmeier-Haack formylation of the pyrazolone ring (POCl₃/DMF, 70°C) selectively functionalizes C4, yielding 4-formylpyrazole-acetic acid conjugates. IR spectroscopy (C=O stretch at 1683 cm⁻¹) and ¹H NMR (aldehyde proton at δ 9.92 ppm) confirm regiochemistry. The aldehyde serves as a linchpin for Schiff base formation or reductive amination, expanding access to imidazole- or amine-functionalized analogs [6].
Esterification & Amidation: Carbodiimide-mediated coupling of phenylacetic acid with amines generates amide libraries, while diazomethane esterification produces methyl esters for prodrug applications. Notably, pyrazolone enol protons do not require protection during these transformations, streamlining synthesis [4].
Bioconjugates: Copper-catalyzed alkyne-azide cycloaddition (CuAAC) on propargyl-functionalized pyrazolones generates triazole-linked glycoconjugates or peptide hybrids. Fluorescent labeling via dansyl azide conjugation exemplifies probes for cellular uptake studies, leveraging the acetic acid group’s biocompatibility [7].
Table 3: Post-Synthetic Modification Pathways and Applications
Modification | Reagents/Conditions | Key Product | Application | Yield (%) |
---|---|---|---|---|
Arylation | Pd(OAc)₂/tBuBrettPhos, ArB(OH)₂ | 4-Biaryl-pyrazolone acetic acid | Kinase inhibitor precursors | 85–93 |
Vilsmeier Formylation | POCl₃/DMF, 70°C | 4-Formylpyrazole-acetic acid | Schiff base scaffolds | 75–80 |
Amidation | EDC·HCl, HOBt, DIPEA | Pyrazolone-acetamide conjugates | Protease-targeting probes | 82–88 |
Triazole Bioconjugation | Cu(I)/Azide, 25°C | Triazole-glycosyl/peptide hybrids | Targeted drug delivery | 90–95 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2